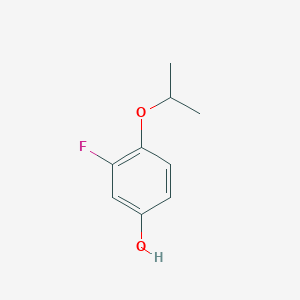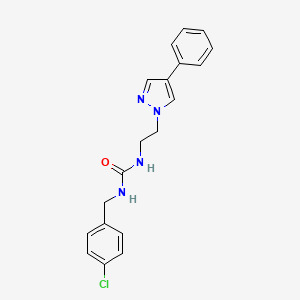![molecular formula C10H8N2O3 B2995041 Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 936637-97-7](/img/structure/B2995041.png)
Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate” is a chemical compound with the molecular formula C10H8N2O3 . It has a molecular weight of 204.19 .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in the literature . One method involves the 1,3-dipolar cycloaddition reaction of ethyl propionate and N-aminopyridine sulfates, which are synthesized from substituted pyridines and hydroxylamine-O-sulfonic acid .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H8N2O3/c1-15-10(14)8-5-11-12-3-2-7(6-13)4-9(8)12/h2-6H,1H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For instance, it can be fluorinated to give 3-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester .Physical And Chemical Properties Analysis
“this compound” is a light-yellow to yellow powder or crystals . It is stored at refrigerator temperatures in an inert atmosphere . Its solubility and other physicochemical properties have been calculated .Applications De Recherche Scientifique
Synthesis of Pyrazolo-pyridines as A1 Adenosine Receptor Inhibitors
A study by Manetti et al. (2005) involved the synthesis of 4-aminopyrazolo[3,4-b]pyridines 5-carboxylic acid esters, which showed significant affinity and selectivity toward the A1 adenosine receptor subtype. These compounds, particularly the methyl and isopropyl esters, demonstrated high affinity, with Ki values of 6 and 7 nM, respectively, indicating potential applications in receptor targeting and modulation in scientific research (Manetti et al., 2005).
Development of Functional Fluorophores
Castillo et al. (2018) described a one-pot route for synthesizing 3-formylpyrazolo[1,5-a]pyrimidines, which were used as intermediates to prepare novel functional fluorophores. These compounds exhibited significant fluorescence with quantum yields up to 44%, indicating their potential as fluorescent probes for biological and environmental applications (Castillo et al., 2018).
Antitumor and Antimicrobial Activities
Synthesis of Pyrazole Derivatives with Biological Activities
Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones and further processed them into substituted pyridine derivatives and bipyrazoles, showing comparable inhibition effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2) to standard 5-fluorouracil. Some compounds also displayed antimicrobial activity, suggesting their potential use in developing therapeutic agents (Riyadh, 2011).
Photophysical Properties and Fluorescence
Investigation of Fluorescence in Pyrazolo-pyrimidines
The study by Patil et al. (2011) focused on the synthesis of pyrazolo[3,4-b]pyridines and their annulated heterocycles, exploring the effect of substituents on photophysical properties. These compounds showed varied fluorescence properties, with some demonstrating significant quantum yields, indicating their potential as fluorescent materials for scientific and technological applications (Patil et al., 2011).
Synthesis Techniques and Chemical Properties
Formylation and Acylation Techniques
Tanji et al. (1993) investigated the formylation and acylation of pyrazolo[1,5-a]pyridines, demonstrating that Vilsmeier-Haack formylation occurs at the 3-position, yielding 3-pyrazolo[1,5-a]pyridinecarboxaldehydes. This study provided insights into the chemical properties and reactivity of pyrazolo-pyridine compounds, contributing to their potential applications in synthesis and chemical research (Tanji et al., 1993).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s worth noting that pyrazolo[1,5-a]pyridine derivatives are often used in drug design due to their isosteric relationship with indole and purine, as well as their increased metabolic stability .
Biochemical Pathways
The fluoropyrazolo[1,5-a]pyridine scaffold, which is structurally similar, has been used in the design of drugs for the treatment of autoimmune diseases and pi3k-γ kinase inhibitors .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . . These properties could potentially impact the compound’s bioavailability.
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Propriétés
IUPAC Name |
methyl 5-formylpyrazolo[1,5-a]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)8-5-11-12-3-2-7(6-13)4-9(8)12/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPBXOYVKDTSQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=C(C=CN2N=C1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2r)-2-Octanoyloxy-3-[oxidanyl-[(1r,2r,3s,4r,5r,6s)-2,3,6-Tris(Oxidanyl)-4,5-Diphosphonooxy-Cyclohexyl]oxy-Phosphoryl]oxy-Propyl] Octanoate](/img/structure/B2994959.png)
![4-[(dimethylamino)sulfonyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2994961.png)
![N-(2,3-dimethylphenyl)-2-[3-(4-methylphenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2994962.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2994963.png)
![N-(2,4-dimethylphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2994964.png)
![4-(4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2994965.png)




![1-(4-fluorobenzyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2994972.png)


